(3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone
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Overview
Description
(3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone: is a chemical compound that features a fluoropyridine moiety attached to an oxazepane ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone typically involves the following steps:
Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Construction of the Oxazepane Ring: The oxazepane ring can be synthesized via cyclization reactions involving amino alcohols and epoxides under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the fluoropyridine moiety with the oxazepane ring using a methanone linkage. This can be done through carbonylation reactions using reagents like carbon monoxide and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the fluoropyridine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorinated pyridine moiety, which can be detected using various analytical techniques.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways and molecular targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can form strong interactions with aromatic residues in the active site of enzymes, while the oxazepane ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects.
Comparison with Similar Compounds
(3-Chloropyridin-4-yl)(1,4-oxazepan-4-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromopyridin-4-yl)(1,4-oxazepan-4-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
(3-Iodopyridin-4-yl)(1,4-oxazepan-4-yl)methanone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This makes it a valuable compound for applications requiring enhanced bioavailability and resistance to metabolic degradation.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(1,4-oxazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-8-13-3-2-9(10)11(15)14-4-1-6-16-7-5-14/h2-3,8H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSLMWZNNJCMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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